Acetaldehyde, [1,2-14C]
Description
Significance of Isotopic Tracers in Metabolic Studies
Isotopic tracers are molecules in which one or more atoms have been replaced by an isotope of that same element. humankinetics.com This "labeling" allows researchers to track the movement and transformation of the molecule through various biochemical reactions and metabolic pathways within a biological system. humankinetics.com The key principle is that the labeled molecule, or tracer, behaves almost identically to its naturally occurring, unlabeled counterpart (the tracee). humankinetics.com This allows for the study of metabolic flux, the rates of appearance and disappearance of substrates, and the contribution of different sources to metabolic pools. humankinetics.commaastrichtuniversity.nl
The use of stable and radioactive isotopes provides a powerful means to investigate the in vivo metabolism of carbohydrates, fats, and proteins. maastrichtuniversity.nl By introducing a labeled substrate and monitoring the appearance of the label in downstream metabolites, scientists can gain unparalleled insights into the wiring of cellular metabolism. nih.gov This approach is instrumental in understanding the impact of genetic alterations, disease states, and pharmacological interventions on metabolic networks. nih.govisotope.com
Rationale for [1,2-14C] Acetaldehyde (B116499) as a Tracer in Carbon Metabolism
Acetaldehyde is a key intermediate in various metabolic pathways, most notably in the metabolism of ethanol (B145695). nih.govportlandpress.com The use of acetaldehyde labeled with carbon-14 (B1195169) at both the first and second carbon positions, denoted as [1,2-14C], offers a distinct advantage for tracing the fate of its two-carbon backbone. As acetaldehyde is metabolized, this labeling pattern allows researchers to follow the carbons as they are incorporated into other molecules or released as carbon dioxide.
For instance, in the conversion of ethanol to acetyl-CoA, acetaldehyde is a crucial intermediate. psu.edu By using [1,2-14C] acetaldehyde, researchers can track the incorporation of these labeled carbons into the acetyl-CoA pool and subsequently into products of the tricarboxylic acid (TCA) cycle, fatty acids, and other biosynthetic pathways. psu.edueuropa.eu This provides a more complete picture of carbon flow compared to using a singly labeled molecule. Studies have utilized [1,2-14C] acetaldehyde to investigate the enzymatic reactions involved in its metabolism, such as those catalyzed by aldehyde dehydrogenase and alcohol dehydrogenase. nih.govportlandpress.com
Historical Context and Evolution of 14C-Labeling in Chemical Biology and Metabolism Research
The discovery of carbon-14 on February 27, 1940, by Martin Kamen and Sam Ruben was a landmark event that profoundly impacted life sciences. nih.govresearchgate.net One of its earliest and most famous applications was by Melvin Calvin, who used [14C]CO2 to elucidate the path of carbon in photosynthesis, a feat that earned him the Nobel Prize in Chemistry in 1961. nih.gov
The use of 14C-labeled molecules to study metabolism and the disposition of biologically active compounds began in the late 1950s. nih.govacs.org Since then, 14C has become a "gold standard" for a wide range of applications in drug development, including absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.orgopenmedscience.com The long half-life of carbon-14 (approximately 5,730 years) makes it suitable for long-term studies, and its low-energy beta emissions are relatively easy to detect. openmedscience.comalmacgroup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-XPULMUKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316448 | |
| Record name | Acetaldehyde-14C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-97-9 | |
| Record name | Acetaldehyde-14C2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde-14C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Analytical Characterization of Acetaldehyde, 1,2 14c
Methodologies for Isotopic Labeling of Acetaldehyde (B116499) at the 1,2-Positions
The introduction of a 14C label at the 1 and 2 positions of acetaldehyde can be achieved through various synthetic strategies, broadly categorized into chemical and enzymatic routes.
Enzymatic synthesis offers a highly specific and often more efficient alternative to chemical methods for preparing radiolabeled compounds. These biocatalytic approaches leverage the inherent specificity of enzymes to perform complex transformations under mild conditions. acs.org A notable precursor for the enzymatic synthesis of 14C-labeled C2 compounds is pyruvate (B1213749).
For example, a multi-enzyme system can be employed to convert [2-14C]pyruvate into [1-14C]phosphonoacetaldehyde. This pathway involves a sequence of enzymatic reactions:
Pyruvate phosphate (B84403) dikinase converts [2-14C]pyruvate to [2-14C]phosphoenolpyruvate (PEP). unm.eduresearchgate.netnih.gov
PEP mutase then transforms the [2-14C]PEP into phosphonopyruvate (B1221233) (Ppyr). unm.eduresearchgate.netnih.gov
Finally, Ppyr decarboxylase catalyzes the conversion of Ppyr to the target labeled aldehyde. unm.eduresearchgate.netnih.gov
Similarly, metabolic pathways in organisms like Entamoeba histolytica demonstrate the conversion of [2-14C]pyruvate into labeled ethanol (B145695), a process in which [1-14C]acetaldehyde is a key intermediate. scispace.com The biosynthesis of other compounds, such as the ephedra alkaloids, also utilizes pyruvate as the source of the C2 aliphatic unit, which condenses with a benzaldehyde-related moiety. researchgate.net These enzymatic cascades can be performed as one-pot syntheses, which simplifies the process, minimizes the handling of radioactive intermediates, and reduces radioactive waste. acs.org
Table 1: Comparison of Synthetic Approaches for Labeled Acetaldehyde
| Feature | Precursor-Based Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | Simple 14C precursors (e.g., [1,2-14C]acetaldehyde) | 14C-labeled biological molecules (e.g., [2-14C]pyruvate) |
| Specificity | Can be lower, may produce side products | High, due to enzyme specificity |
| Reaction Conditions | Often requires harsh conditions (temperature, pressure, pH) | Mild (physiological temperature and pH) |
| Yield & Purity | Can be variable, purification is critical | Often high yield and purity |
| Key Advantage | Broad applicability to different structures | High efficiency and specificity, environmentally benign |
| Example | Synthesis of [1,2-14C]acetaldehyde oxime from [1,2-14C]acetaldehyde europa.eu | Synthesis of [1-14C]phosphonoacetaldehyde from [2-14C]pyruvate unm.eduresearchgate.net |
The utility of a radiolabeled compound is critically dependent on its radiochemical purity and molar activity.
Radiochemical Purity : This is defined as the proportion of the total radioactivity present in the desired chemical form. unm.edu Impurities can arise from the synthesis process or from self-decomposition (radiolysis) during storage. unm.eduiaea.org High radiochemical purity is essential to ensure that the detected radioactive signal originates solely from the compound of interest, preventing misleading results in tracer studies. unm.edu For example, a radiochemical purity of greater than 98% is often required and can be verified using techniques like HPLC. europa.eu
Molar Activity (Am) : This refers to the amount of radioactivity per unit mole of the compound (e.g., in GBq/mmol). nih.gov The theoretical maximum molar activity for a compound singly labeled with 14C is 2.31 GBq/mmol. nih.gov For a doubly labeled compound like Acetaldehyde, [1,2-14C], the theoretical maximum would be higher. High molar activity is crucial for experiments requiring high sensitivity, allowing for the detection of very small quantities of the substance. However, compounds with very high molar activity are also more susceptible to radiolysis, where the energy emitted from radioactive decay can damage surrounding molecules, leading to a decrease in radiochemical purity over time. nih.gov
Enzymatic Synthesis Approaches Utilizing 14C-Labeled Precursors (e.g., Pyruvate)
Advanced Analytical Techniques for Quantitation and Detection of [1,2-14C] Acetaldehyde and its Metabolites
Once synthesized, the accurate detection and quantification of [1,2-14C] Acetaldehyde and any resulting metabolites are paramount. This is accomplished using a combination of radiometric and chromatographic methods.
Liquid Scintillation Counting (LSC) is the primary method for quantifying the beta emissions from Carbon-14 (B1195169). oregonstate.edu This technique is highly efficient, with detection efficiencies approaching 95%. oregonstate.edu The process involves dissolving the sample containing the 14C-labeled compound in a "scintillation cocktail," a solution containing fluorescent molecules (scintillators). aip.orgresearchgate.net The beta particles emitted by the 14C atoms transfer energy to the solvent molecules, which in turn excite the scintillators. As the scintillators return to their ground state, they emit photons of light. A liquid scintillation counter detects these light flashes using photomultiplier tubes and quantifies them, providing a measure of the amount of radioactivity in the sample. aip.org To ensure accuracy, internal standards with a known amount of radioactivity are often used to determine the counting efficiency for a particular sample matrix. revvity.com
Chromatography is indispensable for separating [1,2-14C] Acetaldehyde from its precursors, impurities, and metabolites before quantification.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the analysis of radiolabeled compounds. unm.edu It is routinely used to determine the radiochemical purity of the final product. europa.eu For the analysis of acetaldehyde itself, which lacks a strong UV chromophore, a common strategy is derivatization. Acetaldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be easily detected by UV-Vis detectors. nih.govresearchgate.net This method allows for the separation and quantification of acetaldehyde in complex biological samples. nih.govwho.int In studies of protein modification, cation exchange HPLC has been used to separate hemoglobin adducts formed after incubation with [1,2-14C]acetaldehyde, allowing researchers to measure the specific radioactivity of each fraction. nih.gov
Gas Chromatography (GC) : GC is well-suited for the analysis of volatile compounds like acetaldehyde. postnova.com Similar to HPLC, derivatization can be employed. The NIOSH 2538 method, for instance, involves trapping airborne acetaldehyde on a sorbent tube coated with 2-(hydroxymethyl)piperidine, which forms a stable oxazolidine (B1195125) derivative. This derivative is then desorbed with toluene (B28343) and analyzed by GC with a flame ionization detector (FID). cdc.gov GC coupled with mass spectrometry (GC-MS) can be used for the definitive identification of acetaldehyde and its metabolites based on their mass spectra and retention times. researchgate.net For highly sensitive applications, such as compound-specific radiocarbon analysis, preparative GC is used as a final purification step to isolate the compound of interest before measurement by accelerator mass spectrometry. researchgate.net
Table 2: Analytical Techniques for [1,2-14C] Acetaldehyde
| Technique | Principle | Application for [1,2-14C] Acetaldehyde | Key Feature | Reference(s) |
|---|---|---|---|---|
| Liquid Scintillation Counting (LSC) | Detection of light photons emitted from a scintillator cocktail excited by beta particles. | Quantification of total 14C radioactivity in a sample. | High efficiency (up to 95%) for 14C detection. | oregonstate.eduaip.org |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and a stationary phase. | Purity assessment; quantification of acetaldehyde-DNPH derivatives and labeled metabolites. | High resolution; adaptable to various detectors (UV, radiometric). | europa.eunih.govnih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Analysis of volatile [1,2-14C] Acetaldehyde and its metabolites, often after derivatization. | Excellent for volatile and thermally stable compounds. | postnova.comcdc.gov |
Mass Spectrometry and Coupled Systems for Isotopic Analysis (e.g., LC-MS-LSC, AMS)
The isotopic analysis of Acetaldehyde, [1,2-¹⁴C] is crucial for its application in tracer studies, enabling the differentiation of the labeled compound and its metabolites from endogenous, unlabeled counterparts. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, often coupled with other systems like liquid chromatography (LC) and accelerator mass spectrometry (AMS) to enhance sensitivity and specificity.
When analyzing ¹⁴C-labeled compounds by mass spectrometry, a key challenge is to accurately determine the isotopic abundance or specific activity. This requires correcting the raw data to remove contributions from naturally occurring heavy isotopes, such as ¹³C. nih.govresearchgate.net A common method involves subtracting the natural abundance distribution of the corresponding unlabeled compound from the mass-to-charge distribution pattern of the labeled one. nih.govresearchgate.net However, this approach can introduce systematic errors, as the natural abundance distribution in the unlabeled compound may not perfectly match that of the labeled species. nih.gov While these errors may be minor for some compounds, they can be significant for small, highly labeled molecules. nih.govresearchgate.net
High-resolution mass spectrometry (HRMS) offers a powerful solution for the confident detection and profiling of ¹⁴C-labeled metabolites in complex biological matrices. thermofisher.com Systems like the Orbitrap Fusion Tribrid mass spectrometer can achieve resolutions high enough (e.g., 240,000) to effectively separate the ¹⁴C-containing compounds from background interference. thermofisher.com This is often coupled with liquid chromatography (LC) for initial separation of compounds from the sample matrix. thermofisher.com Software tools can then be employed to extract chromatographic traces specifically for ¹⁴C-containing compounds, enabling both targeted and untargeted detection of metabolites. thermofisher.com
Liquid Chromatography-Mass Spectrometry-Liquid Scintillation Counting (LC-MS-LSC)
While direct MS analysis is powerful, combining it with other detection methods can provide more comprehensive data. LC-MS-LSC is a hybrid technique that leverages the separation power of LC, the structural information from MS, and the quantitative radioactivity measurement from LSC. This approach is particularly useful in drug metabolism studies. For volatile metabolites, care must be taken in sample preparation, as methods involving drying under vacuum can lead to loss of the compound. researchgate.net
Accelerator Mass Spectrometry (AMS)
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring isotope ratios, particularly for long-lived radionuclides like ¹⁴C. libretexts.orguni-heidelberg.de It can detect isotope ratios in the range of 10⁻¹² to 10⁻¹⁵, making it far more sensitive than conventional mass spectrometry or radiometric methods. libretexts.orguni-heidelberg.deresearchgate.net This high sensitivity allows for the use of much smaller sample sizes (milligram or even sub-milligram) and significantly shorter analysis times. uni-heidelberg.de
In the context of Acetaldehyde, [1,2-¹⁴C], AMS is particularly valuable for source apportionment studies and for analyzing trace amounts in various matrices. researchgate.net For instance, to analyze acetaldehyde in indoor air, samples can be collected using 2,4-dinitrophenylhydrazine (DNPH) derivatization. researchgate.net The resulting derivatized acetaldehyde is then purified using preparative liquid chromatography and preparative capillary gas chromatography before its ¹⁴C abundance is measured by AMS. researchgate.net This method has been successfully used to determine the contribution of anthropogenic sources to indoor air acetaldehyde levels. researchgate.net
The key advantage of AMS is its ability to distinguish ¹⁴C from the highly abundant and isobaric ¹⁴N, a major challenge in conventional MS. libretexts.org By accelerating ions to very high energies, AMS effectively eliminates molecular interferences. libretexts.org
Research Findings from Isotopic Analysis
The application of these advanced analytical techniques has yielded significant insights into the behavior of acetaldehyde. For example, studies using [¹⁴C]acetaldehyde have been instrumental in understanding its metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) analysis of the metabolism of acetaldehyde by the enzyme CYP2E1 revealed acetate (B1210297) as a major product. nih.gov However, incubations with [1,2-¹⁴C]acetaldehyde also indicated the formation of other water-soluble products, highlighting the comprehensive view offered by isotopic labeling. nih.gov
Similarly, ¹³C NMR studies of adducts formed between [1,2-¹³C]acetaldehyde and pentalysine (B1679285) showed the formation of Schiff base structures, providing a detailed structural assignment of these adducts. sandiego.edu
A summary of key parameters for different analytical techniques used for ¹⁴C-labeled compounds is presented below.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |
| Primary Measurement | Mass-to-charge ratio | Isotope ratio (e.g., ¹⁴C/¹²C) | Disintegrations per minute (DPM) |
| Sensitivity | High | Ultra-high (10⁻¹² to 10⁻¹⁵ isotope ratio) libretexts.orguni-heidelberg.deresearchgate.net | Moderate (LOD ~5 DPM for ¹⁴C) researchgate.net |
| Sample Size | Microgram to milligram | Milligram to sub-milligram uni-heidelberg.de | Milligram |
| Key Advantage | Structural information, high resolution | Extreme sensitivity, overcomes isobaric interference libretexts.org | Direct quantification of radioactivity |
| Common Application | Metabolite profiling and identification thermofisher.com | Radiocarbon dating, tracer studies with very low concentrations libretexts.org | Quantification in metabolite profiling researchgate.net |
Metabolic Fate and Carbon Flux Analysis Utilizing Acetaldehyde, 1,2 14c
Tissue-Specific and Organ-Specific Metabolic Investigations with [1,2-14C] Acetaldehyde (B116499)
The liver is the primary site of acetaldehyde metabolism. who.int Following its formation or absorption, acetaldehyde is efficiently taken up by hepatocytes and oxidized to acetate (B1210297). This process is catalyzed by a high-capacity system of aldehyde dehydrogenases (ALDH), predominantly the mitochondrial ALDH2 isozyme. who.inttaylorandfrancis.com The use of [1,2-14C] acetaldehyde allows for detailed investigation of these hepatic processes.
In perfused rat livers, it has been shown that the acetate produced from ethanol (B145695) (and by extension, acetaldehyde) is largely released into the bloodstream, as the liver's capacity to produce acetate exceeds its ability to activate and utilize it. ohsu.edu However, the liver also possesses acetyl-CoA synthetase, which activates acetate to acetyl-CoA, allowing it to enter hepatic metabolic pathways. oup.com Studies with [14C]acetaldehyde in rat hepatic microsomes have identified a microsomal acetaldehyde-oxidizing system (MAOS), with CYP2E1 being a key enzyme, which contributes to acetate formation. nih.gov The resulting [14C]acetyl-CoA can then be oxidized via the Krebs cycle within the liver mitochondria to produce 14CO2 or used for the synthesis of fatty acids and cholesterol. ohsu.edu
Table 1: Distribution of Radioactivity in Rats 96 Hours After Exposure to [vinyl-1,2-14C]-VA (which metabolizes to Acetaldehyde)
| Route of Administration | % in Expired Air (as 14CO2) | % in Urine | % in Feces | % in Carcass | Total Recovery |
|---|---|---|---|---|---|
| Inhalation (1,000 ppm) | 70.3% | 7.1% | 3.9% | Not Reported | >81.3% |
| Oral (23.4 mg/kg) | 86.3% | 3.1% | 1.1% | 16.4% | ~100% |
Data derived from studies on vinyl acetate, which is rapidly metabolized to acetaldehyde and acetic acid, providing an analogue for the fate of the acetaldehyde carbon backbone. Source: cdc.gov
While the liver is the main organ for acetaldehyde clearance, the kidneys also play a role in its metabolism. who.int Studies using isolated human and baboon kidney-cortex tubules have shown that they can metabolize acetaldehyde at high rates. nih.gov This renal metabolism involves the oxidation of acetaldehyde to acetate. nih.gov A significant portion of the acetaldehyde removed by the kidney tubules is completely oxidized to CO2 and H2O. nih.gov
Using [1,2-14C] acetaldehyde would allow for the quantification of 14CO2 production by renal tissue, providing a direct measure of its oxidative capacity. The resulting [14C]acetate can either be released into circulation or activated to [14C]acetyl-CoA within the kidney for local energy needs via the Krebs cycle. While the majority of the carbon from acetaldehyde is eliminated via the lungs as 14CO2, a smaller fraction is excreted in the urine. cdc.gov In studies with 14C-labeled compounds that produce acetaldehyde, urinary excretion accounts for a minor percentage of the eliminated radioactivity. cdc.goveuropa.eu Analysis of the urine for 14C-labeled metabolites can reveal the nature of the compounds that are cleared by the kidneys.
Table 2: Elimination of Radioactivity from Rats Given 14C-Acetaldehyde Oxime (which metabolizes to Acetaldehyde)
| Route of Elimination | Percentage of Administered Radioactivity |
|---|---|
| Expired Air (as 14CO2) | 63 - 68% |
| Urine | 11 - 16% |
| Feces | 1 - 3% |
This data indicates the ultimate fate of the carbon atoms derived from acetaldehyde, with the majority being terminally oxidized and exhaled. Source: europa.eu
Non-Hepatic Tissue Metabolism (e.g., Brain, Red Blood Cells, Gastrointestinal Mucosa)
While the liver is the primary site of acetaldehyde metabolism, other tissues, including the brain, red blood cells, and gastrointestinal mucosa, also possess the enzymatic machinery to process this reactive aldehyde. epa.gov
Brain: Ethanol readily crosses the blood-brain barrier, leading to in-situ production of acetaldehyde. frontiersin.org The brain utilizes several enzymatic pathways for this conversion, with the catalase system being responsible for approximately 60% of acetaldehyde generation. researchgate.net The cytochrome P450 enzyme CYP2E1 also contributes to central acetaldehyde production. researchgate.netnih.gov Although the brain can metabolize acetaldehyde, the blood-brain barrier, which is rich in aldehyde dehydrogenase (ALDH), significantly limits the entry of peripherally generated acetaldehyde. frontiersin.org
Red Blood Cells: Human red blood cells can metabolize acetaldehyde. epa.gov This process is mediated by a cytosolic, NAD-dependent enzyme with an apparent Km value for acetaldehyde of approximately 0.7 mM at a pH of 7.4. capes.gov.br More than half of this activity can be inhibited by disulfiram (B1670777), suggesting the presence of an enzyme system similar to the high Km isozyme of liver aldehyde dehydrogenase. capes.gov.br Studies using [14C]acetaldehyde have shown that it forms adducts with hemoglobin. nih.govnih.gov The formation of these adducts occurs at a faster rate with the HbA1a+b fraction compared to the HbA1c or HbA0 fractions. nih.gov
Gastrointestinal Mucosa: The gastric mucosa is another site of non-hepatic acetaldehyde metabolism. nih.gov Incubation of rat gastric mucosa with [14C]-acetaldehyde leads to a time- and concentration-dependent formation of protein adducts. nih.gov These adducts form rapidly, even at low acetaldehyde concentrations, with stable adducts accounting for a significant portion of the total. nih.gov The production of acetaldehyde and subsequent adduct formation also occur in the presence of ethanol. nih.gov This local production and binding of acetaldehyde in the gastric mucosa may contribute to ethanol-related gastric injury. nih.gov
In Vitro and Ex Vivo Metabolic Studies of [1,2-14C] Acetaldehyde
In vitro and ex vivo systems are invaluable for dissecting the metabolic pathways of acetaldehyde without the complexities of whole-organism studies. Primary cultured hepatocytes isolated from rats have been used to study the metabolism of acetaldehyde produced via the non-alcohol dehydrogenase pathway. nih.gov In these cellular models, dimethyl sulfoxide (B87167) is often added to the culture medium to maintain the activity of CYP2E1, an important enzyme in ethanol and acetaldehyde metabolism. nih.gov To prevent the reuptake and further oxidation of the formed acetaldehyde by the hepatocytes, trapping agents like semicarbazide (B1199961) are utilized. nih.gov
Homogenized rat gastric mucosa has been incubated with [14C]-acetaldehyde to demonstrate the concentration- and time-dependent binding of acetaldehyde to mucosal proteins. nih.gov Similarly, studies with red blood cells incubated with [14C]acetaldehyde have revealed the formation of hemoglobin-acetaldehyde adducts. nih.gov These cellular systems allow for the direct measurement of adduct formation and the investigation of the factors that influence it. nih.govnih.gov
The use of isolated and purified enzymes has been instrumental in characterizing the specific roles and kinetic properties of the enzymes involved in acetaldehyde metabolism. Studies with reconstituted membranes containing rat CYP2E1 have shown that this enzyme can metabolize acetaldehyde to acetate. nih.gov The apparent Km for this reaction is approximately 30 µM, and the Vmax is about 20 nmol/nmol/min. nih.gov These studies have also revealed that other water-soluble products are formed from [1,2-14C]acetaldehyde, although acetate is the primary detectable product. nih.gov
The kinetics of aldehyde dehydrogenases (ALDHs), the primary enzymes responsible for acetaldehyde oxidation, have been extensively studied. wikipedia.orgtaylorandfrancis.com There are multiple ALDH isoenzymes with different kinetic parameters that influence the rate of acetaldehyde oxidation. For instance, the mitochondrial ALDH2 has a low Km for acetaldehyde and is considered the main enzyme for its metabolism, while the cytosolic ALDH1 has a higher Km. iarc.frmdpi.com
The following table provides a summary of kinetic parameters for enzymes involved in acetaldehyde metabolism, as determined from studies using isolated enzyme systems.
| Enzyme System | Substrate | Apparent K_m | V_max | Source |
| Rat CYP2E1 (reconstituted) | Acetaldehyde | 30 µM | 20 nmol/nmol/min | nih.gov |
| Human Cytosolic ALDH1 | Acetaldehyde | ~180 µM | - | iarc.fr |
| Rat Cytosolic ALDH | Acetaldehyde | 15 µM | - | iarc.fr |
| Hamster Cytosolic ALDH | Acetaldehyde | 12 µM | - | iarc.fr |
Cellular Systems and Organ Cultures for Tracing [1,2-14C] Acetaldehyde Metabolism
In Vivo Metabolic Fate Studies in Animal Models Using [1,2-14C] Acetaldehyde
Following administration of [1,2-14C] acetaldehyde or its precursors to animal models, the radiolabel is rapidly distributed throughout the body and subsequently excreted. The major route of elimination of the 14C label is as 14CO2 in the expired air, accounting for a substantial portion of the administered dose. europa.eu Urinary excretion is another significant route, while fecal excretion is generally minimal. europa.eu
In studies with 14C-acetaldehyde oxime, which is rapidly hydrolyzed to acetaldehyde, 63-68% of the administered radioactivity was excreted as 14CO2 within 96 hours. europa.eu Urinary excretion accounted for 11-16%, and fecal excretion was between 1-3%. europa.eu The rate of 14CO2 exhalation is dose-dependent, with a decreased initial rate observed at higher doses, suggesting the involvement of saturable metabolic pathways like the tricarboxylic acid (TCA) cycle. europa.eu
The distribution of radioactivity in tissues is widespread. cdc.gov Following inhalation of [14C]-vinyl acetate, which is metabolized to acetaldehyde, radioactivity is found in the liver, kidney, lung, brain, and gastrointestinal tract. europa.eu
The table below summarizes the excretion profile of the 14C label from a compound metabolized to acetaldehyde.
| Excretion Route | Percentage of Administered Radioactivity | Time Frame | Source |
| Expired Air (as 14CO2) | 63 - 68% | 96 hours | europa.eu |
| Urine | 11 - 16% | 96 hours | europa.eu |
| Feces | 1 - 3% | 96 hours | europa.eu |
The carbon atoms from [1,2-14C] acetaldehyde can be incorporated into various endogenous molecules, including macromolecules and amino acids. europa.eu This occurs after acetaldehyde is oxidized to acetate, which then enters the central metabolic pathways as acetyl-CoA. The acetyl-CoA can enter the TCA cycle, and its carbon atoms can be used for the synthesis of various biological compounds. europa.eu
Studies have shown that the carbon from acetate can be incorporated into amino acids such as glycine (B1666218) and serine. researchgate.net The biosynthesis of these non-essential amino acids can utilize intermediates from central carbon metabolism. For example, serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. scispace.com Glycine and serine are interconvertible, and the carbon from [1,2-14C] acetaldehyde, via acetate and the TCA cycle, can find its way into these amino acid pools. researchgate.net The incorporation of 14C into these and other amino acids provides a way to trace the flux of carbon from acetaldehyde through various metabolic pathways. nih.gov Furthermore, the 14C label from acetaldehyde has been found to be incorporated into macromolecules, indicating its entry into biosynthetic pathways. toxicdocs.org
Whole-Body Carbon Distribution and Excretion Profiles of [1,2-14C] Label
Comparative Carbon Flux Analysis in Diverse Biological Systems
The use of isotopically labeled compounds, such as Acetaldehyde, [1,2-14C], and more recently stable isotopes like 13C, is fundamental to metabolic flux analysis (MFA). researchgate.net This technique allows researchers to trace the path of carbon atoms through metabolic networks, providing quantitative insights into cellular physiology and the functional states of various microbes and plants. researchgate.netplos.org By tracking the incorporation of labeled isotopes into downstream metabolites, scientists can determine the relative activities of different metabolic pathways. researchgate.netasm.org
Microbial Metabolism of Acetaldehyde and Ethanol
In many microbial systems, the metabolism of ethanol and acetaldehyde is a critical biochemical process. Numerous bacteria possess significant alcohol dehydrogenase (ADH) activity, enabling them to oxidize ethanol into the reactive and toxic compound, acetaldehyde. nih.gov This acetaldehyde is subsequently oxidized to acetate by aldehyde dehydrogenase (ALDH), a reaction that occurs in organisms ranging from acetic acid bacteria to the microbial flora of the human colon. nih.govresearchgate.net In acetic acid bacteria, the resulting acetate can be activated to acetyl-CoA and channeled into the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles for the synthesis of other metabolites. researchgate.net
The bacteriocolonic pathway in the human large intestine provides a clear example of this metabolic sequence. nih.gov Ethanol that reaches the colon via blood circulation is oxidized by bacterial ADH to acetaldehyde. nih.gov Due to the relatively low ALDH activity in the colonic mucosa, acetaldehyde can accumulate before it is oxidized to acetate by either mucosal or bacterial enzymes. nih.gov
Carbon flux analysis, particularly using 13C-labeled substrates (13C-MFA), has become a powerful tool for dissecting these pathways quantitatively. mdpi.com By growing microbes on a 13C-labeled carbon source, researchers can measure the isotopic enrichment in key metabolites and proteinogenic amino acids. plos.orgrsc.org This data, when integrated with computational models, reveals the in vivo fluxes through central carbon metabolism, including pathways involving acetaldehyde and ethanol. plos.orgmdpi.com For instance, 13C-MFA can elucidate the flux distribution between glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, clarifying how precursor metabolites like acetyl-CoA (derived from acetaldehyde/ethanol) are utilized for biosynthesis and energy production. mdpi.comnih.gov Such analyses are crucial for metabolic engineering efforts aimed at optimizing the production of biochemicals derived from these C2 compounds. mdpi.com
**Table 1: Kinetic Properties of Aldehyde Dehydrogenase from *Streptomyces cattleya*** This table presents the kinetic parameters of an NAD+-dependent aldehyde dehydrogenase involved in the oxidation of various aldehydes. The data highlights the enzyme's high affinity for fluoroacetaldehyde (B75747) and glycoaldehyde compared to acetaldehyde, demonstrating substrate specificity.
| Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| Fluoroacetaldehyde | 0.08 | 1.8 |
| Glycoaldehyde | 0.08 | 1.8 |
| Acetaldehyde | >10 | 0.9 |
| Data sourced from a study on an aldehyde dehydrogenase isolated from Streptomyces cattleya, which mediates the oxidation of fluoroacetaldehyde to fluoroacetate. asm.org |
Plant Metabolism and Emissions of Acetaldehyde
In the plant kingdom, acetaldehyde is a significant volatile organic compound (VOC) emitted by leaves, with its production and release intricately linked to the metabolism of ethanol. researchgate.netoup.com Research on poplar trees, for example, has demonstrated that ethanol produced in the roots under anaerobic or hypoxic conditions (such as flooding) is transported via the transpiration stream in the xylem to the leaves. researchgate.netoup.com
Once in the leaves, this ethanol is oxidized to acetaldehyde. oup.com Labeling experiments have provided direct evidence for this pathway. When poplar roots were supplied with [14C]-glucose under anoxic conditions, the ethanol delivered to the leaves was radiolabeled. oup.com Furthermore, feeding [14C]-ethanol directly to excised shoots via the transpiration stream resulted in the emission of [14C]-acetaldehyde from the leaves. researchgate.netoup.com The primary enzyme responsible for this oxidation in leaves is alcohol dehydrogenase (ADH), although catalase may also play a role. oup.comru.nl
The acetaldehyde produced in the leaves is phytotoxic and is typically further metabolized to less harmful compounds to prevent self-poisoning. ru.nl The enzyme aldehyde dehydrogenase (ALDH) oxidizes acetaldehyde to acetate. ru.nl The emission of acetaldehyde from the leaf surface is therefore considered a metabolic "leak" in the pathway between its production from ethanol and its consumption to acetate. ru.nl Studies have calculated that less than 0.5% of the ethanol transported to the leaves is ultimately released as acetaldehyde, indicating an efficient detoxification or recycling process. ru.nl
The rate of acetaldehyde emission is strongly dependent on the supply of ethanol from the roots, which in turn is dictated by environmental conditions like soil oxygen levels. ru.nl While this ethanolic fermentation pathway is a major source, other metabolic origins for acetaldehyde exist. Under mechanical stress or wounding, acetaldehyde can be produced from the peroxidation of fatty acids released from damaged cell membranes, a pathway isotopically distinct from that of ethanolic fermentation. researchgate.net
Table 2: Acetaldehyde Emission from Poplar Leaves in Response to Ethanol Supply This table shows the emission rates of acetaldehyde and ethanol from poplar leaves when shoots were supplied with different concentrations of ethanol through the transpiration stream. The data clearly demonstrates a positive correlation between the concentration of supplied ethanol and the emission rates of both ethanol and acetaldehyde.
| Treatment | Ethanol Concentration in Supply Solution (mM) | Acetaldehyde Emission (nmol m-2 s-1) | Ethanol Emission (nmol m-2 s-1) |
| Control (Water) | 0 | ~0.5 | ~0.5 |
| Low Ethanol | 20 | ~2.0 | ~10.0 |
| High Ethanol | 200 | ~7.5 | ~100.0 |
| Data adapted from studies on acetaldehyde emission by poplar trees. researchgate.netru.nl |
Enzymatic Mechanisms and Biochemical Transformations Involving Acetaldehyde, 1,2 14c
Aldehyde Dehydrogenase (ALDH) Isoforms and Their Role in [1,2-14C] Acetaldehyde (B116499) Oxidation
The aldehyde dehydrogenase (ALDH) superfamily of enzymes represents the principal pathway for acetaldehyde detoxification, catalyzing its irreversible oxidation to the less toxic acetate (B1210297). This family comprises multiple isoforms with distinct subcellular locations, tissue distributions, and kinetic characteristics.
Mitochondrial ALDH2 and its High-Affinity Activity in Acetaldehyde Metabolism
The primary enzyme responsible for the oxidation of the majority of acetaldehyde generated from ethanol (B145695) metabolism is the mitochondrial isoform, ALDH2. nih.gov This enzyme is distinguished by its high affinity for acetaldehyde, exhibiting a very low Michaelis constant (Kₘ), which is in the submicromolar to low micromolar range. ceu.esmdpi.com This high affinity ensures efficient clearance of acetaldehyde even at the low concentrations typically found in the liver under normal conditions. nih.gov
Studies utilizing radiolabeled precursors have been crucial in assessing ALDH2 activity in intact cells. For instance, an "acetaldehyde clamp" method, which uses ¹⁴C-ethanol in the presence of yeast alcohol dehydrogenase to generate a constant, low concentration of ¹⁴C-acetaldehyde, allows for the specific measurement of high-affinity ALDH2 activity through the quantification of ¹⁴C-acetate production. nih.govnih.gov This technique underscores the central role of ALDH2 in metabolizing acetaldehyde, as the production of radiolabeled acetate is significantly diminished by ALDH2 inhibitors. Individuals with a variant of the ALDH2 gene (ALDH2*2), common in East Asian populations, have a drastically reduced enzymatic activity, leading to acetaldehyde accumulation and associated adverse effects. ijbs.com
Cytosolic and Other ALDH Isoforms and their Specificities
While ALDH2 is the main catalyst for acetaldehyde oxidation, other ALDH isoforms also participate in its metabolism. The major cytosolic isoform, ALDH1A1, contributes to acetaldehyde clearance, although it displays a significantly lower affinity for acetaldehyde (higher Kₘ value) compared to mitochondrial ALDH2. ceu.esijbs.com Therefore, its role becomes more significant at higher acetaldehyde concentrations that may saturate the high-affinity ALDH2 enzyme.
Other isoforms, such as ALDH1B1, also exhibit a high affinity for acetaldehyde, second only to ALDH2, and are involved in metabolizing various aldehydes, including those derived from lipid peroxidation. ijbs.com The ALDH3 family, particularly ALDH3A1, has also been suggested to assist in acetaldehyde metabolism. nih.gov The differential specificities and subcellular locations of these various isoforms indicate a complex, compartmentalized system for managing cellular acetaldehyde levels.
Kinetic Characterization of Acetaldehyde Oxidation Enzymes Using [1,2-14C] Substrates
The use of radiolabeled substrates like [1,2-¹⁴C] acetaldehyde has been pivotal for the kinetic characterization of the enzymes involved in its oxidation. Such studies allow for the precise measurement of reaction products, like [¹⁴C]acetic acid, and the determination of key kinetic parameters. nih.gov
Kinetic studies reveal a stark contrast between the major ALDH isoforms. Mitochondrial ALDH2 has a Kₘ for acetaldehyde in the low micromolar range (e.g., 6-9 µmol/L), while the cytosolic ALDH1A1 has a Kₘ that is substantially higher (e.g., 32-34 µmol/L). ceu.es This difference of nearly an order of magnitude highlights the specialized role of ALDH2 in clearing low levels of acetaldehyde. The catalytic efficiency (kcat/Kₘ) of ALDH2 for acetaldehyde oxidation is significantly higher than that of ALDH1A1, further cementing its primary role.
Table 1: Kinetic Parameters of Major Human ALDH Isoforms for Acetaldehyde
Alternative Enzymatic Pathways for Acetaldehyde Metabolism and Conversion
Besides the ALDH family, other enzyme systems contribute to acetaldehyde oxidation, particularly under conditions of high acetaldehyde concentration or when the ALDH pathway is compromised.
Cytochrome P450 Enzymes (e.g., CYP2E1, CYP1A2, CYP4A2) and their Oxidative Contributions
The microsomal ethanol-oxidizing system (MEOS), primarily involving Cytochrome P450 (CYP) enzymes, provides an alternative route for acetaldehyde metabolism. CYP2E1, which is induced by chronic ethanol consumption, is the most significant isoform in this pathway. doi.org It can oxidize acetaldehyde to acetate. nih.govdoi.org Studies using reconstituted membranes with CYP2E1 and incubations with [1,2-¹⁴C]acetaldehyde have confirmed the formation of water-soluble radioactive products, demonstrating the direct role of this enzyme in acetaldehyde conversion. nih.gov Kinetic data show that CYP2E1 has an apparent Kₘ for acetaldehyde of around 30 µM. nih.gov Interestingly, some research suggests that CYP2E1 is more efficient at oxidizing acetaldehyde to acetate than it is at oxidizing ethanol to acetaldehyde, implying a role in limiting acetaldehyde levels. doi.orgnih.gov
Other CYP isoforms, including CYP1A2 and CYP4A2, also demonstrate the ability to oxidize acetaldehyde, although their contribution is generally considered smaller than that of CYP2E1. nih.govdoi.org Studies with purified rat P-450s showed that after CYP2E1, CYP1A2 and CYP4A2 had the next highest acetaldehyde oxidation activity. nih.gov The involvement of multiple CYP isoforms highlights the redundancy and complexity of acetaldehyde detoxification pathways. nih.gov
Table 2: Contribution of Cytochrome P450 Isoforms to Acetaldehyde Oxidation
Contributions of Catalase, Aldehyde Oxidase, and Xanthine Oxidase
Catalase, a peroxisomal enzyme, can oxidize acetaldehyde in a hydrogen peroxide-dependent manner, though this is generally considered a minor pathway for ethanol and acetaldehyde metabolism. mdpi.comohsu.edu
Role of Aldolases in Carbon-Carbon Bond Formation with Labeled Acetaldehyde Precursors
Aldolases are enzymes that catalyze the formation and cleavage of carbon-carbon bonds, playing a crucial role in metabolic pathways and biosynthetic applications. The use of isotopically labeled substrates like Acetaldehyde, [1,2-14C] has been instrumental in studying the mechanisms and substrate specificities of these enzymes.
In research focused on the directed evolution and enzyme mechanism of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) and fructose-6-phosphate (B1210287) aldolase (FSA), Acetaldehyde, [1,2-14C] was utilized as a key reagent in screening assays. These assays were designed to identify new aldolase variants with altered substrate preferences, particularly for aryl-substituted aldehydes. The radiolabel allows for sensitive detection and quantification of the aldol (B89426) addition product, facilitating the screening of large enzyme libraries for desired catalytic activities.
A typical screening reaction involves incubating cell lysates containing the aldolase variants with a mixture of substrates, including the labeled acetaldehyde. For instance, a screening reaction to test for the formation of a new C-C bond might be composed as follows:
| Component | Concentration/Amount | Purpose |
| Cell Lysate | 45 µl | Source of Aldolase Variant |
| Acetaldehyde, [1,2-14C] | 10 µl of 0.06 mCi/ml (10 mCi/mmol) | Labeled Donor Substrate |
| Phenylacetaldehyde | 2 µl of 1.3 M | Acceptor Substrate |
| Unlabeled Acetaldehyde | 4 µl of 0.05 M | Substrate |
| Table 1: Components of a typical screening reaction for aldolase activity using Acetaldehyde, [1,2-14C]. Data sourced from DiVA portal. |
The incorporation of the 14C label from acetaldehyde into a larger product molecule, formed by the reaction with an acceptor like phenylacetaldehyde, provides a direct measure of the aldolase's catalytic efficiency for that specific reaction. This approach has been successful in identifying enzyme variants with improved catalytic properties.
Studies on Acetaldehyde-Generating Enzyme Systems and Precursors
Acetaldehyde in biological systems is generated from various precursors through several enzymatic and non-enzymatic routes. The use of radiolabeled compounds has been essential in tracing these formation pathways.
Alcohol Dehydrogenase (ADH) and the Formation of Acetaldehyde from Ethanol
The primary pathway for ethanol metabolism in the body, leading to the formation of acetaldehyde, is catalyzed by the cytosolic enzyme alcohol dehydrogenase (ADH). tuni.fi This oxidation reaction is the first and rate-limiting step in ethanol detoxification. researchgate.net ADH exists as several isoenzymes with varying kinetic properties, distributed throughout different tissues, with the highest concentration typically found in the liver. tuni.fi
The reaction catalyzed by ADH is: CH₃CH₂OH (Ethanol) + NAD⁺ ⇌ CH₃CHO (Acetaldehyde) + NADH + H⁺
While direct studies tracing the formation of [1,2-14C]Acetaldehyde from [14C]Ethanol by ADH are a standard methodological approach, much of the literature focuses on the downstream effects and metabolism of the resulting labeled acetaldehyde. The use of [1,2-14C]Acetaldehyde is prevalent in studies investigating the consequences of ethanol consumption, such as the formation of protein adducts and the role of acetaldehyde in the motivational effects of ethanol. tuni.firesearchgate.net The stability of [1,2-14C]acetaldehyde in vivo makes it a reliable tracer for these studies. researchgate.net
Non-Enzymatic and Other Minor Enzymatic Sources of Acetaldehyde
Besides the major ADH pathway, acetaldehyde can be generated from ethanol through other enzymatic systems, particularly the microsomal ethanol-oxidizing system (MEOS) and catalase. tuni.fi
The microsomal ethanol-oxidizing system (MEOS) , primarily involving the cytochrome P450 isoform CYP2E1, becomes more significant after chronic ethanol consumption. tuni.fi Studies using liver microsomes from rats have investigated the metabolism of acetaldehyde itself. Research has utilized [1,2-14C]acetaldehyde to assess its oxidation to acetate by these microsomal preparations. nih.gov It was found that CYP2E1 can act as an aldehyde oxidase, metabolizing both ethanol and its primary product, acetaldehyde. nih.gov The kinetic parameters for acetaldehyde oxidation by CYP2E1 have been determined, as shown in the table below.
| Enzyme System | Substrate | Km (apparent) | Vmax |
| Rat Liver Microsomes (Acetone-induced) | Acetaldehyde | 82 ± 14 µM | 4.8 ± 0.5 nmol/min/mg protein |
| Reconstituted Rat CYP2E1 | Acetaldehyde | 30 µM | 20 nmol/nmol/min |
| Table 2: Kinetic parameters for acetaldehyde oxidation by microsomal systems. Data sourced from PubMed. nih.govnih.gov |
The catalase pathway, located in peroxisomes, can also oxidize ethanol to acetaldehyde, particularly in the brain. researchgate.netresearchgate.net This pathway is thought to be significant for the central effects of ethanol. researchgate.net
Non-enzymatic sources of acetaldehyde include the lipid peroxidation of polyunsaturated fatty acids. This process generates reactive aldehydes, including malondialdehyde and acetaldehyde. tuni.filookchem.com Studies have used [1,2-14C]Acetaldehyde to investigate the formation of hybrid protein adducts with malondialdehyde, which are markers of oxidative stress. lookchem.com
Mechanisms of Enzyme Inhibition and Modulation Affecting [1,2-14C] Acetaldehyde Metabolism
The metabolism of acetaldehyde is a critical step in its detoxification, primarily catalyzed by aldehyde dehydrogenase (ALDH), which oxidizes it to acetate. Inhibition or modulation of this and other related enzymes can significantly alter acetaldehyde levels and its subsequent biological effects. The use of [1,2-14C]Acetaldehyde has been crucial in studying these inhibitory mechanisms.
A classic inhibitor of ALDH is disulfiram (B1670777) . Studies on isolated perfused rat hearts have demonstrated the effect of disulfiram on acetaldehyde metabolism. researchgate.net When these hearts were perfused with [1,2-14C]acetaldehyde, they oxidized the compound to ¹⁴CO₂. Pre-treatment of the rats with disulfiram significantly inhibited this oxidation, indicating the involvement of a myocardial aldehyde dehydrogenase. researchgate.net This provides direct evidence of enzyme inhibition affecting the metabolic fate of the labeled acetaldehyde.
Furthermore, the metabolism of acetaldehyde can be modulated by other substances. For instance, ethanol itself can inhibit the microsomal oxidation of acetaldehyde. In studies with rat liver microsomes, the presence of 50 mM ethanol significantly decreased the metabolism of [1,2-14C]acetaldehyde. nih.gov This demonstrates a competitive or inhibitory interaction at the enzyme level, where the primary substrate (ethanol) slows the metabolism of its product (acetaldehyde) by the same enzyme system (MEOS). nih.gov
| Condition | Acetaldehyde Oxidation Rate (nmol/min/mg protein) | % of Ethanol Oxidation Rate |
| Acetone-induced microsomes | 4.4 ± 0.3 | 48.4% |
| Acetone-induced microsomes + 50 mM Ethanol | 0.5 ± 0.1 | 6.0% |
| Ethanol-induced microsomes | 14.0 ± 0.9 | 71.8% |
| Ethanol-induced microsomes + 50 mM Ethanol | 1.8 ± 0.3 | 9.5% |
| Table 3: Inhibition of microsomal acetaldehyde oxidation by ethanol. Rates were determined using [1,2-14C]acetaldehyde. Data sourced from PubMed. nih.gov |
These studies, employing the precision of radiolabeling with [1,2-14C]Acetaldehyde, have been fundamental in understanding the complex interplay of enzymes, substrates, and inhibitors in the biochemical pathways of acetaldehyde.
Molecular Interactions and Adduct Formation with Acetaldehyde, 1,2 14c
Characterization of [1,2-14C] Acetaldehyde-Protein Adducts
The interaction of acetaldehyde (B116499) with proteins leads to the formation of both stable and unstable adducts, significantly impacting protein structure and function. The carbon-14 (B1195169) label on Acetaldehyde, [1,2-14C], provides a sensitive tracer to study these modifications.
Research has shown that Acetaldehyde, [1,2-14C], reacts with a range of proteins, including critical structural proteins like tubulin and abundant plasma proteins. In the context of alcohol consumption, acetaldehyde-adducted tubulin has been observed in the livers of ethanol-exposed individuals and animals. These modifications can disrupt the normal function of microtubules, which are essential for intracellular transport and cell division.
Acetaldehyde also forms adducts with plasma proteins. Studies have demonstrated that acetaldehyde can react with hemoglobin to form stable adducts that persist in circulation. These hemoglobin-acetaldehyde adducts have been measured in alcoholic patients and can serve as biomarkers of alcohol consumption. The formation of these adducts is a function of both the concentration of acetaldehyde and the duration of exposure.
The stability of these adducts varies. Initially, unstable Schiff bases are formed between the aldehyde group of acetaldehyde and the amino groups of proteins. These can then undergo rearrangement or reduction to form stable, covalent adducts. The use of reducing agents like sodium cyanoborohydride can be employed experimentally to stabilize these adducts for analytical purposes.
The primary targets for acetaldehyde adduction on proteins are nucleophilic amino acid residues. Lysine (B10760008) residues, with their primary amino group in the side chain, are particularly susceptible to forming Schiff base adducts with acetaldehyde. Studies on hemoglobin have identified lysine, as well as valine and tyrosine residues, as sites of reaction with acetaldehyde.
Sulfhydryl groups, present in cysteine residues, are another important site for acetaldehyde binding. The reaction with sulfhydryl groups can lead to the formation of hemithioacetals. These modifications can alter the structure and function of proteins by disrupting disulfide bonds or modifying active sites of enzymes.
The radiolabel in Acetaldehyde, [1,2-14C], is a cornerstone for many detection and quantification methods.
A primary method involves a [14C]acetaldehyde binding assay , which measures the amount of stably bound acetaldehyde per milligram of protein. This technique provides a direct quantification of the total adducts formed.
Immunological methods have also been developed and are highly sensitive. These assays utilize antibodies that specifically recognize acetaldehyde-protein condensates. Various types of enzyme-linked immunosorbent assays (ELISAs), such as sandwich ELISAs, have been employed to measure acetaldehyde adducts in samples like erythrocytes and serum proteins. Polyclonal antibodies raised against acetaldehyde-modified proteins have proven effective in detecting these adducts in individuals with heavy alcohol consumption.
Chromatographic techniques and isoelectric focusing are also used to separate and identify adducted proteins. These methods can distinguish between native and modified proteins based on changes in their physical properties, such as charge and size, that result from acetaldehyde binding. For instance, the reaction of acetaldehyde with hemoglobin produces chromatographic variants that can be resolved and analyzed.
Fluorimetric assays can be used to determine specific types of adducts, such as those derived from malondialdehyde and acetaldehyde (MAA). Furthermore, techniques like NMR spectroscopy can provide detailed structural information about the adducts formed.
Table 1: Methodologies for Detecting Acetaldehyde-Protein Adducts
| Methodology | Principle | Application |
|---|---|---|
| [14C]Acetaldehyde Binding Assay | Direct measurement of radioactivity from bound [1,2-14C]Acetaldehyde to quantify total adducts. | Quantifying total MAA adducts on a protein. |
| Immunological Assays (e.g., ELISA) | Use of specific antibodies to detect and quantify acetaldehyde-protein condensates. | Detecting elevated levels of acetaldehyde-hemoglobin condensates in chronic alcoholics. |
| Chromatography and Isoelectric Focusing | Separation of adducted proteins based on altered physical properties (e.g., charge, size). | Identifying fast-eluting hemoglobin fractions resulting from acetaldehyde exposure. |
| Fluorimetric Assays | Measurement of fluorescence of specific adducts to determine their concentration. | Determining levels of FAAB-BSA and MDHDC-BSA adducts. |
| NMR Spectroscopy | Provides detailed structural information about the chemical nature of the adducts. | Characterizing the structure of MAA-protein adducts. |
Identification of Sites of Adduct Formation (e.g., Lysine Residues, Sulfhydryl Groups)
Investigations into [1,2-14C] Acetaldehyde-Nucleic Acid Interactions
The genotoxic potential of acetaldehyde is linked to its ability to react with nucleic acids, forming adducts that can compromise genetic integrity. The use of [1,2-14C] Acetaldehyde has been crucial in studying these interactions.
Acetaldehyde can form adducts with both DNA and RNA. Studies using radiolabeled compounds have shown that metabolites of certain chemicals can bind to both protein and DNA, with haloacetaldehydes being major agents for protein binding and haloethylene oxides for DNA binding. While some research indicates that reduced glutathione (B108866) can block the nonenzymatic binding of bromoacetaldehyde (B98955) to protein but not to DNA, it highlights the distinct reactivity of acetaldehyde derivatives with different macromolecules.
The formation of stable acetaldehyde-RNase adducts has been demonstrated by reacting ribonuclease A with [1,2-14C]acetaldehyde in the presence of a reducing agent.
The formation of adducts on nucleic acids can have significant functional consequences. Adduct formation on DNA can lead to mutations, chromosomal aberrations, and sister chromatid exchanges, which are hallmarks of genotoxicity.
In the case of RNA, adduct formation can impair its function. For example, the formation of stable adducts on ribonuclease (RNase), an enzyme that degrades RNA, was shown to inhibit its enzymatic activity. Interestingly, the presence of a phosphate (B84403) ligand in the active site of RNase protected the enzyme from inactivation by acetaldehyde, even though the total amount of covalent binding of [1,2-14C]acetaldehyde was similar. This suggests that adduction at specific, functionally important sites is critical for the loss of activity.
Functional Implications of Acetaldehyde-Biomolecule Adduct Formation on Cellular Processes
Alteration of Enzyme Activity and Overall Protein Function
The reaction of acetaldehyde with the functional groups of amino acid residues in proteins, most notably the ε-amino group of lysine, can lead to the formation of both stable and unstable adducts. nih.govmdpi.com This covalent modification can directly interfere with the catalytic activity of enzymes and the biological function of other proteins. nih.govresearchgate.netnih.gov
Research has demonstrated that the covalent binding of acetaldehyde can selectively inhibit the activity of certain enzymes that are dependent on lysine residues for their catalytic function. nih.gov While some studies on specific enzymes like cytosolic carbonic anhydrases (CAs) showed only minor changes in catalytic activity upon acetaldehyde treatment, the potential for functional alteration remains a significant concern. tandfonline.com For instance, high-resolution mass spectrometric analysis revealed that acetaldehyde efficiently forms covalent adducts with carbonic anhydrase II and XIII. tandfonline.com In the case of CA XIII, it formed more adducts than the number of lysine residues present, suggesting multiple modification sites. tandfonline.com
Acetaldehyde adduct formation is not limited to enzymes. It also affects other critical proteins, such as albumin, lipoproteins, and transferrin. tandfonline.comnih.gov The modification of these proteins can interfere with their normal physiological roles, contributing to broader cellular and systemic dysfunction. nih.gov The formation of these adducts can also trigger immune responses, as the modified proteins may be recognized as neoantigens, potentially leading to autoimmune reactions. nih.govsemanticscholar.org
Table 1: Impact of Acetaldehyde Adduct Formation on Enzyme and Protein Function
| Target Protein/Enzyme | Key Amino Acid Residue(s) | Functional Consequence of Adduct Formation | References |
| Lysine-dependent enzymes | Lysine | Selective inhibition of catalytic activity. | nih.gov |
| Carbonic Anhydrase II & XIII | Lysine | Efficient formation of covalent adducts; minor changes in catalytic activity observed in vitro. | tandfonline.com |
| Various proteins (e.g., albumin, lipoproteins) | Lysine, Cysteine, Histidine | Alteration of biological function, potential to trigger immune responses. | tandfonline.commdpi.comnih.gov |
Impact on Cellular Structures and Dynamics
The cytoskeleton, a dynamic network of protein filaments including microtubules, actin filaments, and intermediate filaments, is crucial for maintaining cell shape, motility, intracellular transport, and cell division. Acetaldehyde adduct formation can severely disrupt the integrity and function of these vital cellular structures. nih.govnih.gov
Microtubules:
A primary and well-studied target of acetaldehyde is tubulin , the protein subunit that polymerizes to form microtubules. nih.govnih.govnih.gov Acetaldehyde covalently binds to tubulin, forming stable adducts that markedly inhibit its assembly into microtubules. nih.govnih.gov Research has identified a highly reactive lysine (HRL) residue on the α-chain of the tubulin dimer as a preferential target for stable acetaldehyde binding. nih.govnih.gov This binding is particularly effective when tubulin is in its free, dimeric state, rather than when it is already polymerized into a microtubule. nih.govnih.gov
The inhibition of microtubule polymerization by acetaldehyde is substoichiometric. nih.govnih.gov This means that the adduction of a small fraction of the total tubulin pool is sufficient to prevent the assembly of normal, unadducted tubulin molecules. jci.orgnih.govnih.gov Studies using [¹⁴C]acetaldehyde have shown that as little as 0.08 moles of acetaldehyde per mole of tubulin can lead to complete inhibition of polymerization. jci.org This disruption of microtubule dynamics can impair essential cellular processes that rely on microtubule tracks, such as protein secretion and vesicle transport. semanticscholar.orgnih.govresearchgate.net
Actin and Other Cytoskeletal Components:
Besides tubulin, other cytoskeletal components are also susceptible to acetaldehyde adduction. Acetaldehyde has been shown to have an enhanced reactivity towards actin , another key cytoskeletal protein. nih.gov Chronic exposure to alcohol, and by extension acetaldehyde, has been found to disrupt the assembly of the actin cytoskeleton in the hippocampus. imrpress.com Furthermore, acetaldehyde can form adducts with microtubule-associated proteins (MAPs), which are crucial for regulating microtubule stability and assembly, further contributing to cytoskeletal dysfunction. nih.govnih.gov The disruption of tight junction proteins, such as ZO-1 and occludin, has also been observed following exposure to acetaldehyde, leading to increased intestinal permeability. plos.org This effect is potentially linked to the hyperacetylation of lysine residues on various proteins, including microtubules. plos.org
Table 2: Effects of Acetaldehyde Adducts on Cellular Structures
| Cellular Structure | Target Protein(s) | Effect of Adduct Formation | References |
| Microtubules | α-tubulin (specifically a highly reactive lysine residue) | Inhibition of tubulin polymerization, disruption of microtubule-dependent transport. | jci.orgnih.govnih.govnih.gov |
| Actin Filaments | Actin | Enhanced reactivity towards acetaldehyde, potential disruption of filament assembly. | nih.govimrpress.com |
| Microtubule-Associated Proteins (MAPs) | MAPs | Adduct formation, impairing microtubule assembly. | nih.govnih.gov |
| Tight Junctions | ZO-1, Occludin | Redistribution and mislocalization of proteins, increased paracellular permeability. | plos.org |
Advanced Methodological Applications and Future Research Directions
Refined Metabolic Flux Analysis (MFA) and Isotopic Tracing Strategies with [1,2-14C] Acetaldehyde (B116499)
Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of isotopic tracers like [1,2-14C] acetaldehyde is central to these investigations, providing detailed insights into the flow of carbon atoms through metabolic networks. researchgate.netescholarship.org
Quantitative Flux Mapping in Complex Metabolic Networks
Understanding the flow of carbon is crucial for comprehending and optimizing cellular systems. researchgate.net Tracer experiments, where isotopically labeled substrates are introduced and their metabolic fate is tracked, are an elegant method for this purpose. researchgate.net The resulting labeling patterns in metabolites provide the data needed to calculate detailed flux distributions. researchgate.net
Integration with Other Isotopic Tracers (e.g., 13C, 2H) for Comprehensive Carbon Flux Elucidation
To achieve a more complete picture of carbon flux, [1,2-14C] acetaldehyde can be used in conjunction with other stable isotopes like ¹³C and ²H. creative-proteomics.com This multi-isotope approach, often referred to as COMPLETE-MFA, provides a more robust and detailed analysis of metabolic networks. nih.gov Different tracers can offer better resolution for different parts of a metabolic network. nih.gov For example, while some tracers are optimal for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, others are better suited for the TCA cycle. nih.gov The integration of data from multiple isotopic tracers allows for a more precise and comprehensive understanding of metabolic fluxes throughout the entire network. nih.gov The use of combined deuterium (B1214612) and ¹⁴C labeling has been successfully applied to measure flux through different metabolic branches. plos.org
The selection of tracers is critical and must align with the specific metabolic pathways being investigated. creative-proteomics.com While ¹³C-labeled glucose is a popular choice for its ability to rapidly label numerous pathways in central carbon metabolism, the use of other molecules and isotopes like ¹⁵N and ²H is increasing to assess pathways related to fatty acids, ketone bodies, and amino acids. creative-proteomics.com
Dynamic Metabolic Tracing with Pulse-Chase Labeling to Track Transient Metabolic States
Pulse-chase experiments using [1,2-14C] acetaldehyde are invaluable for studying the dynamics of metabolic pathways and tracking transient metabolic states. In this technique, cells are briefly exposed to the labeled substrate (the "pulse") and then transferred to a medium containing an unlabeled version of the substrate (the "chase"). brainly.com This allows researchers to follow the fate of the initial cohort of labeled molecules as they move through the metabolic network over time. nih.govnih.gov This method provides kinetic data on the turnover of metabolites and can reveal how metabolic fluxes change in response to different conditions. nih.govresearchgate.net For example, pulse-chase experiments have been used to investigate the metabolism of individual phospholipid species and to study the allocation and residence time of photosynthetic products. researchgate.netresearchgate.net
Innovative In Vitro and In Vivo Systems for Mechanistic Studies
The development of novel experimental systems is crucial for dissecting the intricate mechanisms of enzyme-catalyzed reactions involving acetaldehyde.
Development and Application of "Acetaldehyde Clamp" Techniques for Enzyme Kinetic Analysis
"Acetaldehyde clamp" techniques are emerging as a valuable tool for detailed enzyme kinetic analysis. While the specific application to [1,2-¹⁴C] acetaldehyde is still developing, the principle involves maintaining a constant concentration of acetaldehyde to accurately measure the kinetic parameters of enzymes that metabolize it, such as aldehyde dehydrogenase (ALDH). mdpi.com This approach overcomes the challenges associated with the transient and reactive nature of acetaldehyde. By controlling its concentration, researchers can obtain more reliable measurements of key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are fundamental to understanding enzyme function. longdom.orgnih.gov
The metabolism of ethanol (B145695) to acetaldehyde is primarily carried out by alcohol dehydrogenase (ADH), with minor contributions from the microsomal ethanol-oxidizing system (MEOS) and catalase. mdpi.comscientificarchives.com Acetaldehyde is then further metabolized to acetate (B1210297) by ALDH. longdom.orgnih.govfrontiersin.org The balance between these enzymes dictates the concentration of acetaldehyde. nih.gov
Use of Reconstituted Enzyme Systems for Detailed Reaction Mechanism Elucidation
Reconstituted enzyme systems, where purified enzymes and other necessary components are combined in a controlled in vitro environment, are essential for elucidating detailed reaction mechanisms. scientificarchives.com These systems allow for the study of enzyme function in the absence of confounding variables present in whole-cell extracts. beilstein-institut.de For example, the reconstitution of the microsomal ethanol-oxidizing system (MEOS) was crucial in confirming that it is an independent enzyme system from ADH and catalase. nih.gov Such systems have been used to demonstrate that MEOS consists of cytochrome P450 (specifically CYP2E1), NADPH-cytochrome P450 reductase, and phospholipids. scientificarchives.comnih.gov The use of radiolabeled substrates like [1,2-¹⁴C] acetaldehyde in these reconstituted systems can provide precise information about reaction intermediates and the step-by-step mechanism of enzymatic catalysis. longdom.org
Progress in Novel Approaches for Isotopic Labeling and Detection of Acetaldehyde and its Metabolites
The use of isotopically labeled compounds, particularly Acetaldehyde, [1,2-14C], has been instrumental in advancing the understanding of its metabolic fate and environmental distribution. The radioactive carbon-14 (B1195169) atoms within the acetaldehyde molecule act as a tracer, allowing researchers to track its journey through complex biological and environmental systems with high sensitivity and precision. researchgate.net
Compound-Specific Radiocarbon Analysis (CSRA) has emerged as a powerful tool for distinguishing the sources of specific organic compounds in the environment. tandfonline.com This technique leverages radiocarbon (¹⁴C) measurements to differentiate between carbon derived from contemporary biomass (e.g., plant emissions, biomass burning) and carbon from fossil fuels, which is devoid of ¹⁴C. tandfonline.comtos.org
In the context of acetaldehyde, CSRA provides a definitive method for source apportionment in complex environments like indoor air. researchgate.net A methodology has been established where acetaldehyde in air is collected via derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting derivative is then rigorously purified through preparative liquid chromatography and preparative capillary gas chromatography before its ¹⁴C abundance is measured using accelerator mass spectrometry (AMS). researchgate.net This analytical process allows for the precise quantification of the contribution from different sources.
A notable application of this technique was a study conducted on indoor air from newly built, unoccupied houses in a Tokyo suburb. The research aimed to apportion the sources of acetaldehyde, a significant indoor air pollutant. The findings revealed that the percent modern carbon (pMC) in the acetaldehyde samples ranged from 49.4% to 67.0%, indicating a substantial contribution from anthropogenic sources derived from fossil fuels, such as building materials and adhesives. researchgate.net This was a significant finding, suggesting that the contribution from fossil-fuel-based sources was greater than previously anticipated. researchgate.net CSRA's ability to provide unambiguous source allocation at the molecular level marks a significant advantage over conventional methods, which can be prone to uncertainties. tandfonline.com
Table 1: CSRA Findings for Acetaldehyde in Unoccupied Tokyo Housings
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Percent Modern Carbon (pMC) Range | 49.4% - 67.0% | Indicates a mix of modern (biomass) and fossil-fuel-derived carbon sources for acetaldehyde. | researchgate.net |
| Dominant Source Type | Fossil-fuel based (anthropogenic) | Highlights the significant contribution of building materials and synthetic products to indoor acetaldehyde levels. | researchgate.net |
| Analytical Method | DNPH Derivatization followed by AMS | Provides a robust and sensitive method for quantifying the isotopic signature of trace amounts of acetaldehyde. | researchgate.net |
The detection of acetaldehyde and its metabolites, especially when using isotopically labeled variants like Acetaldehyde, [1,2-14C], benefits immensely from advancements in hybrid analytical techniques that offer high sensitivity and specificity. researchgate.net The reactivity and volatility of acetaldehyde pose analytical challenges, necessitating sophisticated methods for accurate quantification in various matrices. mdpi.comacs.org
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern analytical chemistry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hybrid techniques for analyzing volatile and non-volatile compounds, respectively. mdpi.com The addition of tandem mass spectrometry (MS/MS) capabilities further enhances selectivity and sensitivity, which is crucial for detecting trace-level metabolites in complex biological samples. mdpi.com
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a direct MS technique that allows for real-time monitoring of volatile organic compounds (VOCs) like acetaldehyde with high sensitivity, often reaching detection limits in the parts-per-trillion (ppt) range without extensive sample preparation. mdpi.com
Nanoelectrospray ionization (nanoESI)-MS is an ultrasensitive method capable of detecting minute quantities of analytes. acs.org To overcome the challenge of efficiently ionizing reactive aldehydes, chemical derivatization is typically employed during the sampling or preconcentration phase to transform them into stable, nonvolatile derivatives suitable for MS analysis. acs.org
Fluorescence-based detection methods also represent a promising frontier. A novel fluorescent probe was developed that demonstrated high sensitivity for acetaldehyde with a limit of detection (LOD) of 0.0016 mg/L, rivaling the performance of traditional GC methods. nih.gov For radiolabeled compounds, techniques like Positron Emission Tomography (PET) using ¹⁸F-labeled substrates are being developed to non-invasively assess the activity of enzymes like aldehyde dehydrogenase in vivo, offering a functional readout of metabolic processes. chemrxiv.orgd-nb.info
Table 2: Comparison of Advanced Analytical Techniques for Acetaldehyde Detection
| Technique | Principle | Key Advantage | Reference |
|---|---|---|---|
| GC-MS/MS | Separation by gas chromatography, followed by mass analysis. | High sensitivity and specificity for volatile compounds. | mdpi.com |
| LC-MS/MS | Separation by liquid chromatography, followed by mass analysis. | Ideal for non-volatile metabolites and adducts in biological fluids. | mdpi.com |
| PTR-MS | Direct chemical ionization using proton transfer. | Real-time, high-sensitivity (ppt) monitoring without sample preparation. | mdpi.com |
| NanoESI-MS | Ultrasensitive ionization of liquid samples. | High precision and accuracy for trace amounts, often requires derivatization. | acs.org |
| Fluorescence Sensing | Use of a probe that fluoresces upon reaction with acetaldehyde. | Rapid, low-cost, and very high sensitivity (low LOD). | nih.gov |
Application of Compound-Specific Radiocarbon Analysis (CSRA) in Environmental Research and Source Apportionment
Comparative Biochemical Studies and Species-Specific Metabolic Investigations
Using Acetaldehyde, [1,2-14C] in comparative studies across different species and biological systems provides critical insights into the evolution and function of metabolic pathways. These investigations help to distinguish between universally conserved mechanisms and species-specific adaptations.
The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde by enzymes such as alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1), followed by the oxidation of acetaldehyde to acetate by aldehyde dehydrogenase (ALDH). mdpi.com Significant species-specific and population-specific differences exist, largely due to genetic polymorphisms in the genes encoding these enzymes. nih.gov
A prominent example is the polymorphism in the ALDH2 gene. elsevier.es The ALDH22 allele, which is prevalent in approximately 40% of East Asian populations, encodes a nearly inactive enzyme. nih.gov Individuals heterozygous (ALDH21/2) or homozygous (ALDH22/2) for this allele cannot metabolize acetaldehyde effectively. nih.gov In contrast, the ALDH22 genotype is virtually absent in Caucasian populations. elsevier.es This genetic difference leads to marked variations in acetaldehyde accumulation and, consequently, the formation of damaging adducts with proteins and DNA upon ethanol consumption. nih.govelsevier.es
Studies using [¹⁴C]ethanol in rat liver homogenates have directly demonstrated that metabolically generated [¹⁴C]acetaldehyde covalently binds to hepatic proteins, forming stable and unstable adducts. nih.gov The formation of these adducts is an enzymatic process and is considered a key mechanism of alcohol-induced cellular injury. nih.gov Further research has identified specific adducts, such as malondialdehyde-acetaldehyde (MAA) adducts, which are formed when acetaldehyde reacts with products of lipid peroxidation and serve as specific markers of alcohol-related liver damage. google.com The distribution and activity of metabolizing enzymes can also vary; for instance, aldehyde oxidases are not believed to be major contributors to acetaldehyde oxidation in canine livers, despite their broad distribution in other mammals. researchgate.net
Table 3: ALDH2 Genotype and Associated Differences in Acetaldehyde Metabolism
| Genotype | Enzyme Activity | Prevalence | Metabolic Consequence | Reference |
|---|---|---|---|---|
| ALDH21/1 | Normal | Common in most populations, including Caucasians. | Efficient metabolization of acetaldehyde to acetate. | nih.govelsevier.es |
| ALDH21/2 (Heterozygous) | Low/Deficient | Common in East Asian populations (~40%). | Inefficient acetaldehyde metabolism, leading to its accumulation. | nih.govelsevier.es |
| ALDH22/2 (Homozygous) | Inactive | Less common, found in East Asian populations. | Inability to metabolize acetaldehyde, leading to high accumulation. | nih.gov |
Research across diverse life forms, from bacteria to plants and animals, reveals both universal and unique strategies for managing acetaldehyde and other reactive aldehydes. The detoxification of aldehydes produced during oxidative stress, particularly lipid peroxidation, appears to be a universally conserved function of the ALDEHYDE DEHYDROGENASE (ALDH) superfamily. nih.gov The upregulation of ALDH enzymes is a common stress response observed in bacteria, plants, yeast, and mammals, highlighting a deeply rooted evolutionary adaptation to oxidative damage. nih.gov
Primary metabolic pathways, such as those for amino acids and lipids that give rise to specialized metabolites, are also highly conserved across the plant kingdom. oup.com However, branching from these core pathways are unique, lineage-specific metabolic routes. For example, while mammals metabolize acetaldehyde primarily as a waste product of ethanol oxidation, plants have diverse pathways for its production and use. researchgate.netresearchgate.net In plants, acetaldehyde can be produced from the decarboxylation of pyruvate (B1213749), the oxidation of ethanol, or the conversion of acetyl-CoA. researchgate.net Furthermore, plant ALDHs are involved in unique biosynthetic pathways, such as the synthesis of ferulic acid and sinapic acid, which are crucial for cell wall reinforcement—a physiological requirement absent in animals. nih.gov
This dichotomy between conserved core processes and divergent, specialized pathways illustrates how organisms adapt their metabolic toolkit to unique environmental challenges and physiological needs. oup.com Studying these differences, often aided by isotopic tracers like Acetaldehyde, [1,2-14C], is fundamental to understanding the evolution of metabolism.
Q & A
Q. How can acetaldehyde’s reactivity (e.g., trimerization) be managed during adsorption experiments?
Acetaldehyde undergoes self-condensation to form trimers, complicating direct measurement in breakthrough experiments. To circumvent this, adsorption parameters (e.g., Langmuir isotherm constants) can be derived via optimization techniques that fit experimental data to theoretical models. For instance, a "best fit" procedure using adsorption-desorption profiles of binary mixtures (e.g., 1-butanol/water) has been employed to estimate parameters like the adsorption coefficient (2.5 in one study) .
Q. What analytical methods are recommended for quantifying [1,2-14C] acetaldehyde in biological or environmental samples?
Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) is widely used. For isotopic tracking, radiometric detection (e.g., liquid scintillation counting) should be coupled with chromatographic separation to distinguish labeled acetaldehyde from metabolites or degradation products .
Q. How do measurement discrepancies arise between proton-transfer-reaction mass spectrometry (PTR-MS) and DNPH-HPLC for acetaldehyde detection?
PTR-MS measurements at m/z 45 may include interference from non-acetaldehyde species. Calibration with isotopic standards (e.g., [1,2-14C] acetaldehyde) and regression analysis (slope = 1.47 ± 0.09 for PTR-MS vs. DNPH-HPLC) can resolve systematic biases. Ensure instrument-specific adjustments for sensitivity and selectivity .
Advanced Research Questions
Q. How can tracer studies using [1,2-14C] acetaldehyde address contradictions in pharmacokinetic data (e.g., acetaldehyde peaking before ethanol)?
Such anomalies may arise from microbial acetaldehyde production in upper airways or methodological errors (e.g., breath sampling artifacts). Experimental designs should include:
- Negative controls (pre-dose acetaldehyde baselines).
- Larger sample sizes to reduce variability (e.g., Jones et al.’s study had only 10 subjects with 41% error margins).
- Isotopic labeling to trace metabolic pathways independently of endogenous sources .
Q. What strategies mitigate acetaldehyde’s reversible binding in oxidation studies (e.g., wine or tobacco smoke)?
Acetaldehyde forms reversible adducts with sulfites, phenols, and other nucleophiles. To quantify free vs. bound forms:
Q. How do core excitation studies (e.g., oxygen K-edge transitions) inform the electronic structure of [1,2-14C] acetaldehyde?
Synchrotron-based X-ray absorption spectroscopy (XAS) and electron energy loss spectroscopy (EELS) reveal transitions such as 1sO→π* (531.5 eV) and 3s/3p states (535–536 eV). Computational methods like CVS-CCSD (core-valence separated coupled-cluster) with aug-cc-pVTZ basis sets align with experimental spectra, aiding in interpreting isotopic effects on electronic properties .
Methodological Design & Data Analysis
Q. How to optimize experimental protocols for acetaldehyde adsorption in multicomponent systems?
- Use binary pair experiments (e.g., 1-butanol/water) to validate adsorption-desorption models.
- Incorporate error margins (<5% mass balance closure) and Langmuir isotherm parameters (Table 5 in one study) for reproducibility.
- Simulate competitive adsorption using software tools like COMSOL or Aspen .
Q. What statistical approaches resolve confounding factors in acetaldehyde yield studies (e.g., tobacco blend sugars)?
Multivariate regression analysis is critical. For example, PHILLPOTTS et al. found no correlation between blend sugars and acetaldehyde yields in 83 European cigarette brands after controlling for variables like "country" and nicotine-free dry particulate matter (NFDPM). Replicate such analyses with ANOVA or mixed-effects models .
Literature & Hypothesis Development
How to formulate hypothesis-driven research questions for isotopic acetaldehyde studies?
Follow guidelines for specificity:
Q. What systematic review frameworks ensure comprehensive coverage of acetaldehyde research?
Apply scoping study methodologies:
Q. Tables
| Parameter | Value/Technique | Reference |
|---|---|---|
| Adsorption coefficient (K) | 2.5 (Langmuir isotherm optimization) | |
| PTR-MS vs. DNPH-HPLC slope | 1.47 ± 0.09 | |
| Core excitation energy (1sO) | 531.5 eV (π* transition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
